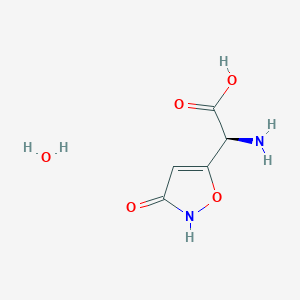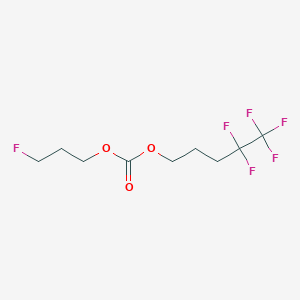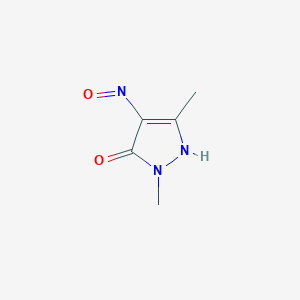
4-hydroxyimino-1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxyimino-1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a hydroxyimino group at the 4-position and two methyl groups at the 1 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxyimino-1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of acetylacetone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which then cyclizes to form the desired pyrazole derivative. The reaction conditions often include the use of ethanol as a solvent and a base such as sodium acetate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in its pure form .
化学反应分析
Types of Reactions
4-hydroxyimino-1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyimino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .
科学研究应用
4-hydroxyimino-1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: It is used in the development of agrochemicals and pharmaceuticals
作用机制
The mechanism of action of 4-hydroxyimino-1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one: Lacks the hydroxyimino group, resulting in different chemical properties.
4-hydroxy-1,3-dimethyl-1H-pyrazol-5-one: Similar structure but without the hydroxyimino group at the 4-position.
4,5-dihydro-1H-pyrazole derivatives: Various derivatives with different substituents at the 1, 3, and 4 positions
Uniqueness
The presence of the hydroxyimino group at the 4-position in 4-hydroxyimino-1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one imparts unique chemical and biological properties to the compound. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications in scientific research and industry .
属性
分子式 |
C5H7N3O2 |
|---|---|
分子量 |
141.13 g/mol |
IUPAC 名称 |
2,5-dimethyl-4-nitroso-1H-pyrazol-3-one |
InChI |
InChI=1S/C5H7N3O2/c1-3-4(7-10)5(9)8(2)6-3/h6H,1-2H3 |
InChI 键 |
JCPSLKALYDTYSN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(N1)C)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester](/img/structure/B12089177.png)
![[2-(1,3-benzothiazol-2-yl)-4-fluorophenyl] 2-acetyloxybenzoate](/img/structure/B12089183.png)

![2-{2-[(1-Methoxypropan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B12089192.png)
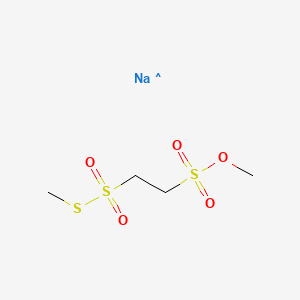
![N-[1-(1-Benzofuran-2-YL)ethyl]cyclopropanamine](/img/structure/B12089200.png)

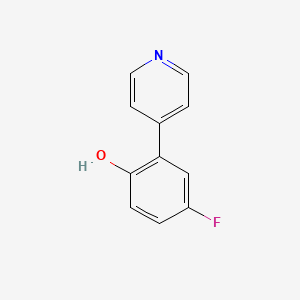
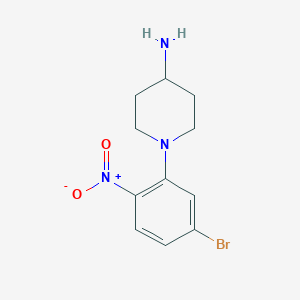
![N-[6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-2-methylpropanamide](/img/structure/B12089257.png)
